[5-(3-Methoxybenzoylamino)-3-methylpyrazol-1-yl]acetic acid, ethyl ester
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Overview
Description
ETHYL 2-[5-(3-METHOXYBENZAMIDO)-3-METHYL-1H-PYRAZOL-1-YL]ACETATE: is a synthetic organic compound known for its diverse applications in scientific research This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[5-(3-METHOXYBENZAMIDO)-3-METHYL-1H-PYRAZOL-1-YL]ACETATE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methoxybenzamido Group: The methoxybenzamido group is introduced via an amide coupling reaction, where 3-methoxybenzoic acid is reacted with the pyrazole derivative in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
ETHYL 2-[5-(3-METHOXYBENZAMIDO)-3-METHYL-1H-PYRAZOL-1-YL]ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(3-METHOXYBENZAMIDO)-3-METHYL-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
ETHYL 2-[5-(3-METHOXYBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYLACETATE: Similar structure but contains a thiadiazole ring instead of a pyrazole ring.
ETHYL (3-METHOXYBENZOYL)ACETATE: Similar structure but lacks the pyrazole ring.
Uniqueness:
- The presence of the pyrazole ring in ETHYL 2-[5-(3-METHOXYBENZAMIDO)-3-METHYL-1H-PYRAZOL-1-YL]ACETATE imparts unique chemical properties and biological activities, distinguishing it from other similar compounds.
- The combination of the methoxybenzamido group and the ethyl acetate moiety further enhances its versatility and potential applications in various fields.
Properties
Molecular Formula |
C16H19N3O4 |
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Molecular Weight |
317.34 g/mol |
IUPAC Name |
ethyl 2-[5-[(3-methoxybenzoyl)amino]-3-methylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C16H19N3O4/c1-4-23-15(20)10-19-14(8-11(2)18-19)17-16(21)12-6-5-7-13(9-12)22-3/h5-9H,4,10H2,1-3H3,(H,17,21) |
InChI Key |
QTCVCUDQSVWCBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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